N-(2-cyanophenyl)-3-cyclopentylpropanamide
Description
N-(2-cyanophenyl)-3-cyclopentylpropanamide: is an organic compound that features a cyano group attached to a phenyl ring, which is further connected to a cyclopentylpropanamide moiety
Properties
IUPAC Name |
N-(2-cyanophenyl)-3-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-13-7-3-4-8-14(13)17-15(18)10-9-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPEZALFHZYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-3-cyclopentylpropanamide typically involves the reaction of 2-cyanobenzylamine with cyclopentylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanophenyl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-carboxyphenyl-3-cyclopentylpropanamide.
Reduction: 2-aminophenyl-3-cyclopentylpropanamide.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-cyanophenyl)-3-cyclopentylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide: Used as a bactericide.
N-(2-cyanophenyl)chloromethanimidoyl chloride: Used in the synthesis of quinazoline derivatives.
Uniqueness: N-(2-cyanophenyl)-3-cyclopentylpropanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
